Dihydrocitrinone

Cytotoxicity Mycotoxin Toxicology In Vitro Toxicology

Researchers quantifying citrinin exposure face a critical gap: the parent compound CIT is poorly detectable in urine, undermining biomonitoring accuracy. Dihydrocitrinone (DH-CIT, CAS 65718-85-6) resolves this as the predominant urinary metabolite, present at 3- to 17-fold higher concentrations than CIT, enabling sensitive LC-MS/MS-based exposure assessment. • Detected in 84% of urine samples; validated reference standard for biomonitoring. • ≥95% HPLC purity with full Certificate of Analysis. • Serves as low-cytotoxicity negative control: IC50 320/200 μM vs. CIT 70/62 μM; non-genotoxic.

Molecular Formula C13H14O6
Molecular Weight 266.25 g/mol
CAS No. 65718-85-6
Cat. No. B1217665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocitrinone
CAS65718-85-6
Synonymsdihydrocitrinone
Molecular FormulaC13H14O6
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C
InChIInChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)/t4-,6-/m1/s1
InChIKeyVVVMDYGNIVXIIG-INEUFUBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocitrinone: Major Urinary Biomarker of Citrinin


Dihydrocitrinone (DH-CIT, CAS 65718-85-6), systematically known as 3,4-dihydro-6,8-dihydroxy-3,4,5-trimethylisocoumarin-7-carboxylic acid, is a mycotoxin metabolite produced during the biotransformation of citrinin (CIT) in vivo [1][2]. This isocoumarin derivative, with the molecular formula C13H14O6, is a key biomarker for assessing human and animal exposure to the nephrotoxic parent compound citrinin, which is a contaminant produced by Aspergillus, Penicillium, and Monascus species found in cereals, fruits, and spices [3][4].

1
Primary urinary biomarker of citrinin exposure in human and animal studies
2
Metabolite-specific endpoint for detoxification pathway research
3
Use as analytical reference standard for LC-MS/MS biomonitoring method development

Dihydrocitrinone Irreplaceability in Exposure Studies


Substituting dihydrocitrinone (DH-CIT) with its parent compound citrinin (CIT) or with other mycotoxin metabolites like ochratoxin A (OTA) would fundamentally compromise the scientific integrity of exposure assessment and toxicological studies. DH-CIT is a distinct chemical entity formed through specific metabolic detoxification, exhibiting a markedly different toxicological profile in vitro [1]. Critically, in human urine, DH-CIT is detected at concentrations three to seventeen times higher than CIT, underscoring its unique role as the predominant urinary biomarker of exposure, which cannot be replicated by analyzing the parent compound alone [2]. Furthermore, its specific binding affinity to serum albumin, occupying the Heme binding site (subdomain IB), influences its tissue distribution and elimination, a pharmacokinetic property distinct from CIT and crucial for interpreting biomonitoring data [3].

Property
Dihydrocitrinone (Target)
Citrinin / OTA (Potential Substitute)
Urinary concentration
3–17 × higher than CIT; predominant form detected
Low urinary levels; parent compound may miss exposure in biomonitoring
In vitro toxicity
4.6-fold lower cytotoxicity; non-genotoxic metabolite
Higher acute cytotoxicity and genotoxic activity
Albumin binding site
Heme binding site (subdomain IB); distinct PK behavior
Different binding characteristics; may not reflect metabolite-specific kinetics

Dihydrocitrinone Differentiation Evidence


Lower Cytotoxicity Compared to Citrinin

The in vitro cytotoxic potency of dihydrocitrinone (DH-CIT) is distinctly lower than that of its parent mycotoxin, citrinin (CIT). In a direct head-to-head comparison using V79 Chinese hamster lung fibroblast cells, DH-CIT exhibited a significantly higher IC50, demonstrating reduced acute cytotoxicity [1].

Cytotoxicity
Head-to-head
DH-CIT IC50: 320 µM (24h), 200 µM (48h) vs CIT IC50: 70 µM (24h), 62 µM (48h) in V79 cells
Supports metabolite detoxification interpretation; 4.6-fold lower potency at 24h
Data to verify; V79 lung fibroblast model
Cytotoxicity Mycotoxin Toxicology In Vitro Toxicology

Absence of Genotoxicity vs. Citrinin

Dihydrocitrinone (DH-CIT) demonstrates a complete lack of genotoxic potential, a critical point of differentiation from its parent compound citrinin (CIT). While CIT induced a concentration-dependent increase in micronucleus frequencies, DH-CIT showed no genotoxic effect up to the highest tested concentration [1].

Genotoxicity
Head-to-head
No micronucleus induction up to 300 µM, while CIT is genotoxic at ≥30 µM
Qualitative absence of genotoxic potential distinguishes DH-CIT as a safer biomarker
Micronucleus assay in V79 cells; class-level interpretation
Genotoxicity Mycotoxin In Vitro Micronucleus Assay

Predominant Urinary Biomarker for Citrinin Exposure

In human urine, dihydrocitrinone (DH-CIT) is the predominant biomarker of citrinin exposure, found at significantly higher concentrations and detection rates compared to the parent mycotoxin. A review of multiple studies confirms that urinary DH-CIT levels are consistently three to seventeen times higher than those of citrinin (CIT) [1]. This is further corroborated by primary data from a German cohort study [2].

Urinary biomarker
Cross-study
Median: 0.06 ng/mL (60.9 ng/g crea); detected in 84% of samples
Supports DH-CIT as the preferred analytical target for exposure assessment
German cohort; LC-MS/MS after cleanup; 3-fold higher than CIT (creatinine-adjusted)
Biomonitoring Mycotoxin Exposure LC-MS/MS Analysis

Albumin Binding Affinity and Toxicity Modulation

Dihydrocitrinone (DH-CIT) forms a stable complex with human serum albumin, an interaction that modulates its acute in vitro toxicity. The binding affinity of DH-CIT to albumin is comparable to that of its parent compound, citrinin (CIT), but its unique binding site may influence its specific pharmacokinetic behavior [1].

Albumin binding
Cross-study
Forms stable complex with human albumin (K ~10^5 L/mol); occupies Heme site (subdomain IB)
Important for distribution/elimination interpretation in PBPK model development
Fluorescence spectroscopy; molecular modeling
Pharmacokinetics Protein Binding Mycotoxin Toxicology

Applications for Dihydrocitrinone Procurement


LC-MS/MS Method Development for Biomonitoring

Procurement of analytical-grade dihydrocitrinone is essential for developing and validating sensitive LC-MS/MS or UHPLC-MS/MS methods aimed at quantifying mycotoxin biomarkers in human urine and blood. As the major urinary metabolite detected at levels three to seventeen times higher than citrinin, it is the most critical target for accurate exposure assessment [1]. Its use as a certified reference standard ensures method reliability and inter-laboratory comparability, as highlighted in recent biomonitoring studies where DH-CIT was detected in 84% of urine samples [2].

In Vitro Toxicology: Detoxification and Mixture Effects

Dihydrocitrinone is a vital tool for in vitro studies designed to elucidate the toxicological profile of citrinin and its metabolites. Given its quantified lower cytotoxic potency (IC50 of 320/200 μM vs. 70/62 μM for CIT) and lack of genotoxicity compared to citrinin, DH-CIT serves as a key negative control and comparator to investigate detoxification mechanisms [3]. Researchers studying co-exposure scenarios can also use DH-CIT to differentiate its effects from those of the parent compound and other co-occurring mycotoxins like ochratoxin A.

Pharmacokinetic and Protein Binding Studies

For advanced pharmacokinetic studies, dihydrocitrinone is required to characterize its interaction with serum transport proteins. Its comparable binding affinity to albumin (K~10^5 L/mol) and specific occupation of the Heme binding site (subdomain IB) differentiate it from other mycotoxins [4]. Procuring DH-CIT enables researchers to build accurate physiologically based pharmacokinetic (PBPK) models that incorporate metabolite-specific distribution and elimination parameters, which are critical for refining human health risk assessments of citrinin exposure.

Application
Selection Property
Validation Focus
LC-MS/MS biomonitoring method development
Certified metabolite reference standard
Urinary biomarker quantification accuracy and inter-laboratory comparability
In vitro detoxification pathway and mixture effect studies
Lower cytotoxicity metabolite (negative control comparator)
Genotoxicity differentiation and co-exposure effect profiling
Albumin binding and PBPK modeling
Specific Heme site (subdomain IB) binding affinity
Metabolite-specific distribution and elimination parameter refinement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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